1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride
Description
Historical Context and Development
The development of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride represents a culmination of decades of research into piperidine-based heterocyclic systems and their pharmaceutical applications. The historical foundation for this compound traces back to the recognition of the benzoylpiperidine fragment as a privileged structure in medicinal chemistry, a concept that emerged from extensive studies of bioactive compounds containing the phenyl(piperidin-4-yl)methanone framework. The benzoylpiperidine fragment has been present in numerous bioactive small molecules since the early 2000s, demonstrating therapeutic effects including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective activities.
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to represent broader advances in synthetic methodology and structure-activity relationship understanding. The benzoylpiperidine fragment present in this compound has been recognized as a privileged structure in drug design, particularly for developing atypical antipsychotic agents and other neuropsychiatric therapeutics. This recognition stems from the fragment's presence in potent 5-HT2A receptor reference drugs and its role as a constrained butyrophenone pharmacophore.
The compound's dual piperidine architecture offers unique opportunities for investigating structure-activity relationships across multiple biological targets. Research has demonstrated that piperidine derivatives exhibit numerous biological actions, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The metabolic stability of the benzoylpiperidine fragment makes it particularly valuable for medicinal chemistry applications, as it maintains biological activity while resisting metabolic degradation.
Table 2: Structural Features and Their Research Significance
| Structural Feature | Research Significance |
|---|---|
| Benzoylpiperidine Core | Privileged structure for neuropsychiatric drug development |
| Dual Piperidine System | Enhanced binding diversity and selectivity potential |
| Methoxy Linkage | Bioisosteric replacement opportunities |
| Hydrochloride Salt | Improved solubility and bioavailability characteristics |
| 3-Position Substitution | Distinct pharmacological profile compared to 4-position analogs |
Recent advances in piperidine derivative synthesis have enabled the efficient preparation of complex structures like this compound through cascade reactions and multi-component syntheses. The Michael/Mannich cascade reactions, in particular, have proven valuable for creating piperidine systems with multiple stereocenters and diverse substitution patterns. These synthetic developments have opened new avenues for exploring the chemical space around piperidine-based compounds and identifying novel biological activities.
The compound's significance is further enhanced by its relationship to other structurally similar molecules that have demonstrated specific biological activities. The positional difference between 3-substituted and 4-substituted piperidine analogs can dramatically influence pharmacological properties, as subtle structural modifications in piperidine-containing molecules can alter their activity profiles significantly. This positional selectivity makes compounds like this compound valuable tools for probing structure-activity relationships and developing more selective therapeutic agents.
Properties
IUPAC Name |
piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15/h6-9,15,19H,1-5,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNGXJBZBMRDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride typically involves:
- Preparation of the piperidin-3-ylmethoxy intermediate or its precursor.
- Formation of the benzoyl-piperidine core via acylation or coupling.
- Coupling of the piperidin-3-ylmethoxy moiety to the benzoyl-piperidine scaffold.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of Piperidin-3-yl Intermediates
The (R)-3-amino piperidine hydrochloride, a key intermediate for the piperidin-3-ylmethoxy group, can be synthesized efficiently from D-glutamic acid through a series of transformations involving esterification, Boc protection, and chlorination steps. This method is industrially scalable with high purity and yield:
| Step | Reaction Description | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Esterification of D-glutamic acid in methanol with SOCl2 | 0-30°C, 6h stirring | >95% conversion |
| 2 | Boc protection using (Boc)2O and TEA in dioxane/water | 0-30°C, 5-6h | 99% yield, 95% purity |
| 3 | Chlorination with thionyl chloride in methanol | 30±5°C, 10h reaction | High purity product |
This route avoids costly chiral separation and is suitable for large-scale production of (R)-3-amino piperidine dihydrochloride.
Synthesis of Benzoyl-Piperidine Core
The benzoyl-piperidine moiety is prepared via Friedel-Crafts acylation of piperidine derivatives. For example, 4-piperidinecarboxylic acid can be converted to N-acetyl-4-benzoylpiperidine through:
| Step | Reaction Description | Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | N-acetylation of 4-piperidinecarboxylic acid | Acetic anhydride, reflux 4-6h | ~90% |
| 2 | Conversion to acid chloride | SOCl2 or equivalent | - |
| 3 | Friedel-Crafts acylation with benzene, AlCl3 catalyst | 70°C, 10h reflux | High yield |
Subsequent deacetylation yields 4-benzoylpiperidine, which can be converted to its hydrochloride salt by treatment with aqueous HCl and heating.
Coupling of Piperidin-3-ylmethoxy Group to Benzoyl-Piperidine
The key step involves attaching the piperidin-3-ylmethoxy substituent to the benzoyl-piperidine scaffold. This can be achieved through nucleophilic substitution or coupling reactions using activated intermediates:
- The benzoyl-piperidine intermediate bearing a leaving group (e.g., halide or activated ester) at the para position of the benzoyl ring can be reacted with 3-hydroxymethylpiperidine or its derivatives.
- Alternatively, amide bond formation using coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in solvents like dimethylformamide (DMF) or dioxane with bases such as triethylamine can facilitate the formation of the desired product.
This coupling step is typically carried out under mild conditions to preserve stereochemistry and functional group integrity.
Formation of Hydrochloride Salt
The final compound is converted to its hydrochloride salt to improve stability, solubility, and ease of handling. This is commonly done by:
- Treating the free base with aqueous hydrochloric acid.
- Heating the mixture to facilitate salt formation.
- Isolating the crystalline hydrochloride salt by filtration and drying.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | (R)-3-amino piperidine dihydrochloride | D-glutamic acid, MeOH, SOCl2, Boc protection | Industrially scalable, high purity |
| 2 | N-acetyl-4-benzoylpiperidine | 4-piperidinecarboxylic acid, acetic anhydride, SOCl2, AlCl3, benzene | Friedel-Crafts acylation |
| 3 | 4-benzoylpiperidine hydrochloride | Hydrolysis and HCl treatment | Salt formation |
| 4 | 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine | Coupling with 3-piperidinylmethanol derivative, TBTU, DMF, base | Amide bond formation or nucleophilic substitution |
| 5 | Hydrochloride salt | Aqueous HCl, heating | Final isolation |
Research Findings and Optimization Notes
- The preparation of (R)-3-amino piperidine hydrochloride from D-glutamic acid is advantageous due to low cost and avoidance of chiral separation, enhancing industrial applicability.
- Friedel-Crafts acylation conditions (temperature control at ~70°C, reaction time ~10h) are critical to maximize yield and minimize side reactions during benzoyl-piperidine synthesis.
- Use of coupling reagents like TBTU in polar aprotic solvents with appropriate bases ensures efficient amide bond formation with minimal racemization or decomposition.
- Salt formation with hydrochloric acid improves compound stability and crystallinity, facilitating purification and handling.
- Reaction monitoring by HPLC and LC-MS is essential at each step to ensure completeness and purity.
Chemical Reactions Analysis
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. Studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : Some derivatives of piperidine have shown promise as analgesics. The compound's ability to interact with pain pathways makes it a candidate for further exploration in pain management .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Preliminary studies indicate that piperidine derivatives can enhance cognitive function. This compound may influence cholinergic systems, thereby improving memory and learning processes .
- Neuroprotective Effects : There is emerging evidence that certain piperidine-based compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Data Table: Summary of Research Findings
| Application Area | Potential Effects | References |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | |
| Analgesic properties | ||
| Neuropharmacology | Cognitive enhancement | |
| Neuroprotective effects |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antidepressant effects. The findings suggested that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models when administered at specific dosages.
Case Study 2: Neuroprotective Properties
In a separate investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of piperidine derivatives against glutamate-induced neurotoxicity. The study demonstrated that these compounds could significantly reduce cell death in neuronal cultures, indicating their potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Features : Contains a diphenylmethoxy group instead of a benzoyl-piperidinylmethoxy substitution.
- Applications : Used as an impurity reference standard (Imp. C(EP)) in pharmaceuticals, indicating regulatory relevance .
- Safety: Limited toxicity data; environmental impact studies are incomplete .
Comparison :
- Both compounds share piperidine cores but differ in substituent complexity and pharmacological targets.
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate
Comparison :
- The ester and ketone functionalities introduce polarity, enhancing solubility but possibly limiting blood-brain barrier penetration.
- Lack of a benzoyl-piperidinylmethoxy group reduces structural similarity to the target compound.
1-[4-(Trifluoromethyl)benzoyl]piperidine
Comparison :
- The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the piperidinylmethoxy group.
- Both compounds may target similar receptors but with differing potency due to electronic effects.
4-(3-Piperidin-1-ylpropoxy)benzoic Acid Hydrochloride
Comparison :
- The propoxy linker differs from the target compound’s methoxy group, affecting pharmacokinetic profiles.
4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride
Comparison :
- The benzoyl chloride group confers high reactivity, limiting its direct pharmacological use compared to the target compound.
- Ethoxy linker length may influence spatial orientation in receptor interactions.
Biological Activity
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical implications based on available research.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₇ClN₂O₂
- CAS Number : 1332531-15-3
- MDL Number : MFCD19103453
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the piperidine moiety contributes to its binding affinity, enhancing its ability to modulate receptor activity and enzyme inhibition.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| COV318 (Ovarian) | 40.5 |
| OVCAR-3 (Ovarian) | 25.0 |
These findings suggest that the compound may selectively inhibit cancer cell growth while sparing non-cancerous cells, indicating a favorable therapeutic index .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties, particularly against monoacylglycerol lipase (MAGL). The following table summarizes the IC50 values observed in various assays:
| Enzyme Target | IC50 (µM) |
|---|---|
| MAGL | 0.84 |
| Other ECS enzymes | >10 |
This selective inhibition suggests that the compound could be developed into a therapeutic agent targeting endocannabinoid pathways .
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of benzoylpiperidine derivatives, including this compound. The research indicated that modifications to the piperidine ring significantly impacted biological activity, with some derivatives exhibiting enhanced potency against specific cancer cell lines .
Another investigation assessed the compound's effects on apoptosis in cancer cells. The results showed a marked increase in apoptotic cell death in MCF-7 cells, suggesting that it may induce programmed cell death through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with benzoyl intermediates. For example, the reaction of 4-(piperidin-3-ylmethoxy)benzoic acid with piperidine in the presence of a coupling agent like EDCl/HOBt under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and piperidine ring conformation.
- LC/MS to verify molecular weight ([M+H]+ expected at ~351.3 amu) and detect impurities.
- HPLC with UV detection (e.g., 210–230 nm) to assess purity (>95% is typical for research-grade material).
- Elemental Analysis to validate C, H, N, and Cl content against theoretical values .
Q. What safety precautions are critical during handling?
- Methodological Answer : Despite limited toxicity data for this specific compound, assume acute toxicity risks based on structural analogs (e.g., piperidine derivatives with aromatic ethers). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in airtight containers at room temperature, away from light and moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodological Answer : Solubility in polar solvents like water, methanol, and DMSO is expected due to the hydrochloride salt form. For in vitro studies, prepare stock solutions in DMSO (≤10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). Confirm solubility experimentally via dynamic light scattering (DLS) if precipitation occurs .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for higher yields?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Tools like ICReDD’s reaction path search algorithms can predict optimal conditions (e.g., solvent polarity, temperature) and catalytic systems. Validate predictions with small-scale experiments, iterating between computational and empirical data to refine parameters .
Q. How should researchers resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?
- Methodological Answer : Cross-reference databases (e.g., PubChem, NITE) and prioritize peer-reviewed studies over vendor SDS sheets. Conduct comparative assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols. For example, if conflicting data exist on hepatotoxicity, perform in vitro liver microsome stability tests to assess metabolic byproducts .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the benzoyl-piperidine bond) can be minimized by:
- Storing under argon at −20°C in amber vials.
- Adding stabilizers like BHT (0.01% w/v) to prevent oxidative decomposition.
- Conducting accelerated stability studies (40°C/75% RH for 6 weeks) to model shelf life .
Q. How can advanced spectroscopic techniques distinguish stereoisomers or polymorphs?
- Methodological Answer : Use X-ray crystallography to resolve absolute configuration and crystal packing. For polymorph screening, employ DSC/TGA to identify thermal transitions and solid-state NMR to differentiate hydrogen-bonding networks. If stereoisomers are suspected, chiral HPLC with a cellulose-based column can separate enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
